Lipophilicity (XLogP3-AA): +0.8 Log Unit Increase Over the Non-Fluorinated Parent Enables Improved Passive Membrane Permeability Prediction
The target compound exhibits a computed XLogP3-AA of 1.7, compared to 0.9 for the direct non-fluorinated analog 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid (CAS 2219-13-8), representing a ΔLogP of +0.8 [1][2]. This increase is attributable to the replacement of two α-hydrogen atoms with fluorine atoms. The higher lipophilicity is predicted to enhance passive membrane permeability while remaining within the optimal drug-like LogP range (1–3), making the compound a more suitable fragment or building block for lead optimization programs targeting intracellular proteins.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2-(1-Methyl-1H-benzimidazol-2-yl)acetic acid (CAS 2219-13-8): XLogP3-AA = 0.9 |
| Quantified Difference | ΔLogP = +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 / 2025.04.14 |
Why This Matters
An increase of 0.8 log units in LogP can significantly improve passive membrane permeability, a critical factor for intracellular target engagement, without pushing the compound into the high-lipophilicity range associated with poor solubility and promiscuous binding.
- [1] PubChem CID 71758675: 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid, XLogP3-AA = 1.7. View Source
- [2] PubChem CID 35754669: (1-methyl-1H-benzimidazol-2-yl)acetic acid, XLogP3-AA = 0.9. View Source
